molecular formula C11H15N3O2 B2530166 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196016-89-2

1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B2530166
CAS RN: 2196016-89-2
M. Wt: 221.26
InChI Key: QXFFBFMUSJIGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, also known as MPM-2 or 3-(2-methylpyrazol-3-yl)-1-(4-morpholinyl)-2-propen-1-one, is a chemical compound that has been studied for its potential applications in scientific research. MPM-2 is a synthetic small molecule that was first synthesized in 2006 by researchers at the University of Utah. Since then, MPM-2 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one is not fully understood, but it is thought to involve the modulation of NMDA receptors and the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to bind to the NR2B subunit of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. In neuronal cells, this compound has been shown to enhance long-term potentiation, a process that is involved in learning and memory. This compound has also been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in neurodegenerative diseases.
In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth and proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one in scientific research include its specificity for NMDA receptors and its potential applications in various fields of research, including neuroscience and cancer research. This compound has also been shown to be effective in animal models of various diseases, which may translate to potential therapeutic applications in humans.
The limitations of using this compound in scientific research include its complex synthesis method and potential toxicity at high concentrations. This compound may also have off-target effects on other receptors and signaling pathways, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. This compound may also be used as a tool for studying the role of NMDA receptors in learning and memory processes and the development of neurodegenerative diseases. Additionally, the potential use of this compound as a chemotherapeutic agent in cancer treatment warrants further investigation.

Synthesis Methods

1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a multi-step synthesis method that involves the reaction of 2-methyl-3-pyrazolin-5-one with morpholine and acetic anhydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound is a complex and time-consuming process, but it has been successfully replicated by several research groups.

Scientific Research Applications

1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. This compound has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

1-[3-(2-methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-11(15)14-6-7-16-8-10(14)9-4-5-12-13(9)2/h3-5,10H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFFBFMUSJIGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2COCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.